4-Bromo-3-cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-cyclopropoxy-N-methylpicolinamide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a N-methylpicolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxy-N-methylpicolinamide typically involves the bromination of 3-cyclopropoxy-N-methylpicolinamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the picolinamide ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-3-cyclopropoxy-N-methylpicolinamide is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxy-N-methylpicolinamide
- 4-Bromo-3-cyclopropyl-N-methylpicolinamide
- 4-Bromo-3-formylbenzonitrile
Uniqueness
4-Bromo-3-cyclopropoxy-N-methylpicolinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H11BrN2O2 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)8-9(15-6-2-3-6)7(11)4-5-13-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
QVPMQPYAAYPTBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.